molecular formula C11H13ClO B15349868 2-Methyl-6-propylbenzoyl chloride CAS No. 535961-75-2

2-Methyl-6-propylbenzoyl chloride

Cat. No.: B15349868
CAS No.: 535961-75-2
M. Wt: 196.67 g/mol
InChI Key: MYQBVBNOJORERI-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
2-Methyl-6-propylbenzoyl chloride (CAS 535961-77-4) is a substituted benzoyl chloride derivative characterized by a benzoyl group (C₆H₅CO-) with a methyl (-CH₃) substituent at the 2-position and a propyl (-C₃H₇) group at the 6-position of the aromatic ring. It is a reactive acyl chloride, commonly used in organic synthesis for introducing the 2-methyl-6-propylbenzoyl moiety into target molecules via nucleophilic acyl substitution reactions. The compound is classified as hazardous under the UN GHS Revision 8, with risks including acute toxicity if inhaled and corrosive effects on skin and eyes .

Properties

CAS No.

535961-75-2

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-methyl-6-propylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-3-5-9-7-4-6-8(2)10(9)11(12)13/h4,6-7H,3,5H2,1-2H3

InChI Key

MYQBVBNOJORERI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC(=C1C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2-methyl-6-propylbenzoic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: On an industrial scale, the production of 2-methyl-6-propylbenzoyl chloride involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-propylbenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the benzoyl chloride to its corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom in the benzoyl chloride can be substituted with other nucleophiles, leading to the formation of different products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: 2-Methyl-6-propylbenzoic acid

  • Reduction: 2-Methyl-6-propylbenzyl alcohol or amine derivatives

  • Substitution: Various substituted benzoyl chlorides or esters

Scientific Research Applications

2-Methyl-6-propylbenzoyl chloride is utilized in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-6-propylbenzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative data for 2-methyl-6-propylbenzoyl chloride, a general comparison can be drawn with other substituted benzoyl chlorides based on structural and functional similarities. Below is a theoretical analysis of key properties and reactivity differences:

Table 1: Comparison of Substituted Benzoyl Chlorides
Compound Substituents Reactivity (Acyl Chloride) Applications Stability/Hazards
2-Methyl-6-propylbenzoyl chloride 2-CH₃, 6-C₃H₇ High (steric hindrance from substituents may reduce reaction rates) Pharmaceutical intermediates, agrochemicals Corrosive; acute toxicity via inhalation
Benzoyl chloride No substituents Very high (unhindered) Dyes, peroxides, plasticizers Corrosive; hydrolyzes readily in H₂O
4-Methylbenzoyl chloride 4-CH₃ Moderate (electron-donating methyl group enhances stability) UV stabilizers, fragrances Less volatile than unsubstituted analog
2,6-Dichlorobenzoyl chloride 2-Cl, 6-Cl Low (strong electron-withdrawing Cl groups increase electrophilicity) Polymer catalysts, pesticides Highly reactive; toxic fumes on decomposition

Key Observations :

  • This could make it less reactive in certain coupling reactions .
  • Electron-Donating vs. Withdrawing Groups : Unlike electron-withdrawing substituents (e.g., Cl in 2,6-dichlorobenzoyl chloride), the methyl and propyl groups in the target compound are electron-donating, which may reduce electrophilicity at the carbonyl carbon.
  • Safety Profile : The compound’s acute inhalation toxicity distinguishes it from less volatile analogs like 4-methylbenzoyl chloride, which are safer to handle under standard conditions .

Research Findings and Limitations

However, the safety data sheet confirms its classification as a hazardous substance, emphasizing the need for specialized handling compared to simpler benzoyl chlorides .

Biological Activity

2-Methyl-6-propylbenzoyl chloride (CAS No. 535961-75-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
IUPAC Name2-methyl-6-propylbenzoyl chloride
InChI KeyMYQBVBNOJORERI-UHFFFAOYSA-N

Synthesis and Applications

Synthesis Methods :
2-Methyl-6-propylbenzoyl chloride is synthesized through Friedel-Crafts acylation, typically involving the reaction of 2-methyl-6-propylbenzoic acid with thionyl chloride (SOCl₂) in the presence of aluminum chloride (AlCl₃) as a catalyst. This process is performed under anhydrous conditions to prevent hydrolysis.

Applications :

  • Organic Synthesis : It serves as a reagent in the preparation of pharmaceuticals and fine chemicals.
  • Biochemical Studies : The compound is utilized to investigate enzyme mechanisms and metabolic pathways.
  • Industrial Uses : It finds applications in producing polymers, resins, and other industrial chemicals.

The biological activity of 2-Methyl-6-propylbenzoyl chloride is largely attributed to its role as an acylating agent. It can interact with various enzymes and receptors, influencing biological processes through:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.

Ecotoxicological Study

A recent study simulated chemical spills of benzyl chloride in aquatic ecosystems, revealing that exposure concentrations significantly affected the survival and reproductive rates of various species such as Moina macrocopa and Glyptotendipes tokunagai. The findings highlighted the need for careful hazard assessment when dealing with these compounds in industrial contexts .

Human Health Assessment

A tier II assessment of benzoyl chlorides indicated potential health risks associated with inhalation exposure, including respiratory irritation and skin burns. Long-term exposure studies have shown inflammatory responses in laboratory animals, suggesting a need for caution in occupational settings involving these chemicals .

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